4-(3-Chloropropoxy)benzenecarbothioamide
Description
4-(3-Chloropropoxy)benzenecarbothioamide is a thiourea derivative featuring a benzene ring substituted with a 3-chloropropoxy group and a carbothioamide (-C(=S)NH₂) functional group. The compound’s structure combines the electron-withdrawing properties of the chlorine atom and the hydrogen-bonding capacity of the thioamide group, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
4-(3-chloropropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C10H12ClNOS/c11-6-1-7-13-9-4-2-8(3-5-9)10(12)14/h2-5H,1,6-7H2,(H2,12,14) |
InChI Key |
FSFBVQAGJZPTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on substituent variations:
a) Methyl 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzoate (Compounds 4 and 5)
- Structure: Features a nitro (-NO₂) and methoxy (-OCH₃) group instead of the thioamide.
- Synthesis : Prepared via nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid and nitric acid at 50–60°C for 2–4 hours .
- Key Differences : The nitro group enhances electrophilicity, while the thioamide in the target compound may increase hydrogen-bonding interactions. The absence of the ester group in 4-(3-Chloropropoxy)benzenecarbothioamide likely reduces hydrolytic instability compared to these esters.
b) 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
- Structure : Substitutes the 3-chloropropoxy group with fluorine and trifluoromethyl (-CF₃) groups.
- Properties: Melting point (102–104°C), solubility in dichloromethane, ether, and methanol .
c) 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (Compound 7)
- Structure: Incorporates a quinoline core with hydroxy, methoxy, and cyano groups.
- Synthesis : Cyclization under basic conditions (pH 12–13) .
- Comparison: The quinoline scaffold confers aromaticity and planar rigidity, contrasting with the simpler benzene ring in the target compound. The thioamide group’s hydrogen-bonding capacity may offer distinct reactivity compared to the cyano group.
Physical and Chemical Properties (Inferred from Analogues)
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